molecular formula C14H17NO B3256476 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 27092-81-5

9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B3256476
CAS No.: 27092-81-5
M. Wt: 215.29 g/mol
InChI Key: DBNSYPTVJNNMHL-UHFFFAOYSA-N
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Description

9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 27092-81-5) is a versatile nitrogen-containing bicyclic organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol. This compound serves as an important synthetic intermediate, most notably for the preparation of granisetron derivatives, a class of 5-HT3 receptor antagonists used as antiemetic agents . The bicyclic skeleton of 9-azabicyclo[3.3.1]nonane is a key substructure found in a wide variety of bioactive compounds, making this ketone a valuable building block in medicinal chemistry . The molecule features a piperidinone ring and a piperidine ring, which both adopt a chair conformation, and it can be synthesized via a Mannich reaction from glutaraldehyde, aniline, and 3-oxopentanedioic acid . This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, or therapeutic applications. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment. For laboratory specifications, the compound is typically stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-phenyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-9-12-7-4-8-13(10-14)15(12)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNSYPTVJNNMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734450
Record name 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27092-81-5
Record name 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 9 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 One

Strategic Retrosynthetic Analysis and Precursor Design for the 9-Azabicyclo[3.3.1]nonan-3-one Scaffold

A logical retrosynthetic disconnection of the 9-azabicyclo[3.3.1]nonan-3-one core structure points to simpler, acyclic precursors. The key bond cleavages are typically made at the nitrogen-carbon bonds, revealing a primary amine and a dicarbonyl compound as potential starting materials. This approach simplifies the complex bicyclic system into readily available components.

The most common and effective strategy involves a double Mannich reaction. This retrosynthesis breaks down the target molecule into a primary amine (aniline for the N-phenyl derivative), an aldehyde (glutaraldehyde), and a ketone or its equivalent (3-oxopentanedioic acid). This approach is highly convergent and allows for the formation of the bicyclic system in a single pot.

Mannich Reaction-Based Approaches: Detailed Mechanistic Understanding and Optimization

The Mannich reaction is a cornerstone in the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones. This one-pot, three-component condensation is an efficient method for constructing the bicyclic framework.

Glutaraldehyde (B144438), Aniline (B41778), and 3-Oxopentanedioic Acid Condensation Pathways.nih.govbenchchem.com

The classical synthesis involves the reaction of glutaraldehyde, aniline, and 3-oxopentanedioic acid in an aqueous medium. nih.gov The reaction proceeds through a tandem Mannich-type condensation. Initially, the amine (aniline) reacts with the aldehyde (glutaraldehyde) to form an iminium ion. Simultaneously, the 3-oxopentanedioic acid can undergo decarboxylation to generate an enol or enolate. The enolate then attacks the iminium ion, and a subsequent intramolecular cyclization and a second Mannich reaction lead to the formation of the 9-azabicyclo[3.3.1]nonan-3-one ring system.

A typical procedure involves stirring a solution of glutaraldehyde and aniline in water, followed by the addition of 3-oxopentanedioic acid. nih.gov The mixture is stirred at room temperature, the pH is adjusted, and the reaction is heated to reflux to drive the cyclization and decarboxylation steps. nih.gov

Influence of Reaction Conditions on Yield and Selectivity.nih.govorgsyn.org

The yield and selectivity of the Mannich reaction for 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one are highly dependent on the reaction conditions.

ParameterConditionEffect on Yield/Selectivity
pH Initially neutral, then adjusted to 5 with HCl, and finally to 9 with NaOH. nih.govThe initial neutral conditions allow for the formation of the necessary intermediates. Adjusting the pH to acidic conditions (pH 5) and refluxing promotes the intramolecular cyclization and decarboxylation. nih.gov Finally, basifying the mixture (pH 9) facilitates the extraction of the product. nih.gov
Temperature Stirred overnight at room temperature, followed by reflux for one hour. nih.govThe initial room temperature stirring allows for the gradual formation of intermediates. The subsequent reflux provides the necessary energy for the cyclization and decarboxylation steps to proceed to completion. nih.gov
Solvent Water is the primary solvent for the reaction. nih.govThe use of water as a solvent is advantageous for its low cost, safety, and ability to facilitate the ionic intermediates of the Mannich reaction.
Purification Column chromatography on silica (B1680970) gel (eluent: hexane/EtOAc = 4/1). nih.govThis purification method is effective in separating the desired product from unreacted starting materials and side products.

Careful control of these parameters is crucial for optimizing the synthesis and obtaining a good yield of the desired product.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound.nih.govresearchgate.net

The synthesis of this compound via the Mannich reaction typically yields a racemic mixture. nih.govresearchgate.net However, the development of stereoselective methods and chiral resolution techniques is of great interest for accessing enantiomerically pure forms of this compound, which are often required for biological applications.

One reported method for obtaining a chiral product is through spontaneous resolution upon recrystallization. nih.govresearchgate.net The racemic mixture of this compound can be crystallized from a mixture of ethyl acetate (B1210297) and petroleum ether to yield chiral crystals of the (1S,5R)-enantiomer. nih.govresearchgate.net This phenomenon, where a racemic solution deposits crystals of a single enantiomer, is a powerful and efficient method for chiral separation when applicable. The resulting crystals are orthorhombic, and the piperidinone and piperidine (B6355638) rings both adopt a chair conformation. nih.govresearchgate.net

Other stereoselective approaches for the broader 9-azabicyclo[3.3.1]nonane scaffold involve the use of chiral auxiliaries or catalysts. For instance, L-proline has been used as an organocatalyst in intramolecular Mannich reactions to achieve stereospecific cyclization. nih.govmdpi.com

Exploration of Alternative and Emerging Synthetic Routes for the 9-Azabicyclo[3.3.1]nonane Core

While the Mannich reaction is the most prevalent method, other synthetic strategies for constructing the 9-azabicyclo[3.3.1]nonane core have been explored. These alternative routes offer different starting materials and may provide access to a wider range of substituted analogs.

Some of these alternative approaches include:

Intramolecular Aldol (B89426) Condensation: Base-promoted intramolecular aldol condensation of suitable precursors can lead to the formation of the bicyclic core. rsc.org

Effenburger-type Cyclization: The reaction of 1-methoxy-1-cyclohexene with malonyl dichloride provides a route to the bicyclo[3.3.1]nonane ring system, which can be further functionalized to the aza-analogue. rsc.org

Cycloaddition Reactions: Cycloaddition reactions, such as nitrile oxide-allene cycloadditions, have been utilized in the synthesis of natural products containing the bicyclo[3.3.1]nonane framework. rsc.org

From Cyclooctadiene: The hydroboration of 1,5-cyclooctadiene (B75094) followed by tosylation and a double substitution reaction with a suitable nitrogen source can yield the 9-azabicyclo[3.3.1]nonane skeleton. clockss.org

These alternative routes, while perhaps not as direct for this compound itself, showcase the versatility of synthetic approaches to this important scaffold.

Considerations for Preparative-Scale Synthesis in Academic Research.nih.govmdpi.com

Scaling up the synthesis of this compound from milligram to gram quantities for academic research purposes requires careful consideration of several factors.

ConsiderationDetails
Reagent Purity and Stoichiometry The purity of starting materials, particularly glutaraldehyde, can significantly impact the yield and purity of the final product. Precise control of the stoichiometry of the reactants is also crucial for minimizing side reactions.
Reaction Vessel and Stirring A larger reaction vessel with efficient mechanical stirring is necessary to ensure proper mixing of the reactants, especially during the addition of reagents and the refluxing period.
Temperature Control Maintaining a consistent temperature profile, including the initial cooling and subsequent heating, is critical for reproducible results on a larger scale.
Work-up and Extraction The extraction process needs to be scaled up accordingly, which may involve larger separatory funnels and increased volumes of extraction solvents.
Purification Preparative column chromatography is often required to purify larger quantities of the product. This necessitates a larger column, more silica gel, and larger volumes of eluent.
Crystallization For chiral resolution via spontaneous crystallization, the cooling rate and solvent ratios may need to be optimized for larger volumes to ensure the formation of high-quality crystals of a single enantiomer.

By carefully managing these aspects, the synthesis can be successfully scaled up to provide sufficient material for further studies and the development of derivatives.

Detailed Structural and Conformational Analysis of 9 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 One

Spectroscopic Characterization for Elucidating Molecular Architecture

Spectroscopic methods are fundamental in confirming the molecular structure of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one, with each technique providing unique insights into its constituent parts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.20 and 7.50 ppm. The bridgehead protons (H-1 and H-5) are crucial for conformational analysis and would likely resonate as complex multiplets. The protons on the carbons adjacent to the nitrogen and the ketone group (H-2, H-4, H-8, H-6) would also show characteristic shifts and coupling patterns, providing information about their axial or equatorial disposition. For instance, in a related compound, 9-(1-Phenylethyl)-9-azabicyclo[3.3.1]nonan-3-one, the phenyl protons appear as a multiplet in the δ 7.46–7.22 ppm range .

¹³C NMR Spectroscopy: The carbon spectrum provides a count of the unique carbon environments. The carbonyl carbon (C-3) is expected to have a chemical shift in the highly deshielded region, typically δ 200-215 ppm. The carbons of the phenyl ring would appear in the δ 120-150 ppm range. The bridgehead carbons (C-1 and C-5) and other aliphatic carbons of the bicyclic system would resonate in the upfield region (δ 20-70 ppm). The specific shifts are sensitive to the conformation of the rings and the electronic effects of the substituents. Studies on a wide range of substituted 2-azabicyclo[3.3.1]nonan-3-ones have demonstrated the diagnostic power of ¹³C NMR in determining the relative configuration of these compounds researchgate.net.

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining through-space proximity of protons, which can help confirm the chair-chair conformation and the relative orientation of substituents in solution doi.org.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general NMR principles. Specific experimental values may vary.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
C1, C5 Multiplet 45-65 Bridgehead carbons and protons.
C2, C4 Multiplet 40-55 Carbons adjacent to the ketone.
C3 - 200-215 Carbonyl carbon.
C6, C8 Multiplet 25-40 Methylene carbons.
C7 Multiplet 15-25 Methylene carbon.
Phenyl-C (ipso) - 145-155 Carbon attached to Nitrogen.

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration for the ketone, anticipated in the range of 1705-1725 cm⁻¹ for a saturated six-membered ring ketone libretexts.org. Other significant signals include C-H stretching vibrations for the aromatic phenyl group (above 3000 cm⁻¹) and the aliphatic bicyclic system (below 3000 cm⁻¹). C=C stretching vibrations for the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Ketone C=O Stretch 1705 - 1725
Aromatic Ring C-H Stretch 3000 - 3100
Aliphatic System C-H Stretch 2850 - 3000

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₇NO), the calculated molecular weight is 215.29 g/mol nih.govresearchgate.net. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 215.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule, including precise bond lengths, bond angles, and conformational details. The crystallographic analysis of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one has been reported, yielding detailed structural parameters nih.govresearchgate.netnih.gov.

The analysis confirms that in the solid state, the molecule adopts a twin-chair conformation, where both the piperidinone ring (containing the C3-ketone) and the piperidine (B6355638) ring adopt chair conformations nih.govresearchgate.netnih.gov. This arrangement is the most stable conformation, minimizing steric and torsional strain within the rigid bicyclic system. The phenyl group is attached to the bridgehead nitrogen atom. The study also revealed that chiral crystals can be obtained from a racemic mixture through spontaneous resolution upon recrystallization nih.govresearchgate.net.

Table 3: Crystallographic Data for (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one**

Parameter Value Reference
Molecular Formula C₁₄H₁₇NO nih.govresearchgate.net
Molecular Weight (Mᵣ) 215.29 nih.govresearchgate.net
Crystal System Orthorhombic nih.govresearchgate.net
Space Group P2₁2₁2₁ researchgate.net
a (Å) 9.4028 (3) nih.govresearchgate.net
b (Å) 10.2524 (5) nih.govresearchgate.net
c (Å) 12.0473 (6) nih.govresearchgate.net
Volume (V) (ų) 1161.38 (9) nih.govresearchgate.net
Z (molecules/unit cell) 4 nih.govresearchgate.net
Temperature (K) 293 nih.govresearchgate.net

Conformational Dynamics of the 9-Azabicyclo[3.3.1]nonane System in this compound

The bicyclo[3.3.1]nonane framework is a conformationally interesting system capable of existing in several forms, primarily the chair-chair (CC), boat-chair (BC), and boat-boat (BB) conformations. The presence of the nitrogen atom at the 9-position introduces additional electronic and steric factors that influence the conformational equilibrium.

For this compound, the predominant and most stable conformation is the chair-chair (CC) form. This is unequivocally confirmed by X-ray crystallography, which shows both six-membered rings in a chair geometry in the solid state nih.govresearchgate.netnih.gov. In this conformation, the transannular (across the rings) steric interactions are minimized.

While the chair-chair conformation is dominant, the existence of a boat-chair (BC) conformer in equilibrium, particularly in solution, is a known feature of the bicyclo[3.3.1]nonane system . In certain substituted derivatives, particularly those with bulky substituents or those where intramolecular hydrogen bonding can stabilize the boat form, the BC conformation can become significantly populated. However, for the title compound, the chair-chair conformation is expected to be overwhelmingly favored due to the lack of such stabilizing interactions and the inherent stability of the twin-chair arrangement. Computational studies on related systems suggest a significant energy barrier for interconversion between the chair-chair and boat-chair forms . The stability of the CC form is a key feature that imparts a rigid and well-defined three-dimensional structure to the molecule.

Influence of the 9-Phenyl Substituent on the Preferred Ring Conformation

The bicyclo[3.3.1]nonane skeleton is conformationally flexible and can exist in several forms, including the chair-chair, boat-chair, and twin-boat conformations. The introduction of a bulky phenyl substituent at the bridgehead nitrogen atom (position 9) significantly influences the conformational preference of the 9-azabicyclo[3.3.1]nonan-3-one system.

Detailed X-ray crystallographic studies have unequivocally established that in the solid state, this compound adopts a chair-chair conformation. nih.govresearchgate.net In this arrangement, both the piperidinone and the piperidine rings assume a chair shape. nih.govresearchgate.net This conformation is generally considered to be the most stable for the unsubstituted 9-azabicyclo[3.3.1]nonane core. The presence of the 9-phenyl group does not destabilize this arrangement to favor a boat-chair form, which is sometimes observed in derivatives with bulky substituents at other positions.

In analogous 3-azabicyclo[3.3.1]nonan-9-one systems, the twin-chair conformation is commonly observed, particularly when aryl substituents are present. nih.gov These studies show that even with potentially interacting substituents, the twin-chair form remains the preferred conformation, highlighting the inherent stability of this arrangement for the bicyclo[3.3.1]nonane framework. nih.gov For this compound, the piperidinone ring (N1/C1–C5) and the piperidine ring (N1/C1/C8–C5) both adopt this chair conformation. nih.govresearchgate.net

The stability of the chair-chair conformation is further influenced by stereoelectronic effects. For instance, in related 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones, the chair-chair conformation is stabilized by hyperconjugative interactions, such as the interaction between the lone pair of electrons on the nitrogen and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H). beilstein-journals.org While not explicitly detailed for the 9-phenyl derivative, similar stereoelectronic forces are expected to contribute to its conformational stability.

Table 1: Crystallographic and Puckering Parameters for this compound

Ring SystemConformationPuckering Parameter (Q)Puckering Angle (θ)Puckering Angle (φ)Reference
Piperidinone (N1/C1-C5)Chair0.5159 (3) Å158.26 (3)°173.0692 (12)° nih.govresearchgate.net
Piperidine (N1/C1/C8-C5)Chair0.5727 (3) Å7.74 (12)°23.8669 (13)° nih.govresearchgate.net

This interactive table summarizes key structural parameters derived from X-ray diffraction data, quantifying the chair conformation of both rings in the bicyclic system.

Investigation of N-Invertomer Stereochemistry and Its Conformational Implications

The nitrogen atom in the 9-azabicyclo[3.3.1]nonane system is a stereocenter, and its substituent can adopt different spatial orientations through a process known as nitrogen inversion. This leads to the existence of N-invertomers (isomers differing in the configuration at the nitrogen atom). In the case of this compound, the phenyl group can be oriented in either an axial or equatorial position relative to the piperidine rings.

The relative stability and the rate of interconversion of these N-invertomers have significant conformational implications. While direct studies on the N-invertomer equilibrium of this compound are not extensively detailed in the provided context, research on analogous N-substituted norgranatanones provides valuable insights. In these related systems, the distribution of N-alkyl invertomers is a subject of study, as their relative stability can influence interactions with biological targets.

Advanced Spectroscopic Techniques for Probing Conformational Preferences (e.g., Variable Temperature NMR, Circular Dichroism)

The conformational dynamics and stereochemistry of this compound and related compounds are investigated using sophisticated spectroscopic methods.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful tool for studying dynamic processes like ring-flipping and nitrogen inversion. By recording NMR spectra at different temperatures, researchers can observe changes in the signals that indicate conformational exchange. For instance, in a related 9-azabicyclo[3.3.1]nonane derivative, VT ¹H-NMR measurements showed that at room temperature, the compound exists as a mixture of two conformers. jst.go.jp As the temperature was increased to 150°C, the distinct signals for the conformers broadened and coalesced into a single, averaged signal. jst.go.jp This behavior is characteristic of a dynamic equilibrium that is slow on the NMR timescale at lower temperatures but becomes fast at higher temperatures. This technique could be applied to this compound to determine the energy barrier for the interconversion of its N-invertomers and to quantify their relative populations in solution.

Circular Dichroism (CD) Spectroscopy is an essential technique for investigating the stereochemistry of chiral molecules. mostwiedzy.pl Since this compound is chiral, its enantiomers will interact differently with circularly polarized light, producing a characteristic CD spectrum. The synthesis of enantiomerically pure 9-azabicyclo[3.3.1]nonane derivatives has been accomplished, and their absolute configurations were determined by comparing experimental CD spectra with those simulated using theoretical calculations. researchgate.net This chiroptical technique is particularly useful for assigning the absolute configuration of the carbon skeleton and can also provide information about the preferred conformation of the molecule in solution, as the CD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. mostwiedzy.plresearchgate.net

Table 2: Spectroscopic Techniques for Conformational Analysis

TechniqueApplicationType of Information ObtainedReference
Variable Temperature NMRStudying dynamic equilibriaEnergy barriers of conformational exchange (e.g., N-inversion), relative populations of conformers. jst.go.jp
Circular Dichroism (CD)Stereochemical analysis of chiral moleculesDetermination of absolute configuration, information on preferred solution-state conformation. mostwiedzy.plresearchgate.net

This interactive table outlines advanced spectroscopic methods used to probe the complex conformational and stereochemical features of 9-azabicyclo[3.3.1]nonane derivatives.

Chemical Reactivity and Derivatization Strategies of 9 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 One

Reactions at the 3-Ketone Moiety: Carbonyl Functionalization and Stereochemical Control

The ketone at the C-3 position is a primary site for functionalization. Reactions at this carbonyl group are fundamental for introducing new functional groups and for establishing key stereochemical relationships in the resulting derivatives. The rigid bicyclic framework often dictates the stereochemical outcome of these transformations.

Stereoselective Reductions to Corresponding Alcohol Derivatives

The reduction of the 3-keto group in 9-azabicyclo[3.3.1]nonan-3-one systems typically proceeds with high stereoselectivity, leading predominantly to the formation of the corresponding endo-alcohol. google.comgoogle.com This stereochemical preference is a consequence of the steric hindrance posed by the bicyclic ring system, which favors the approach of the reducing agent from the less hindered exo face.

Several reducing agents have been effectively employed for this transformation. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a closely related analog, with sodium borohydride (B1222165) in methanol (B129727) yields the endo-alcohol. google.com Similarly, catalytic hydrogenation using a ruthenium complex has been shown to be an efficient method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives. google.com A classic Bouveault-Blanc reduction, using sodium in refluxing 1-pentanol, has also been applied to achieve this reduction. google.com The general outcome of these reductions is the formation of the thermodynamically more stable alcohol isomer. The resulting 9-phenyl-9-azabicyclo[3.3.1]nonan-3-ol is a crucial intermediate for the synthesis of further derivatives, such as carbamates, by reacting the hydroxyl group. nih.gov

Stereoselective Reduction of 9-Azabicyclo[3.3.1]nonan-3-one Analogs

Reducing Agent/MethodSubstrateMajor ProductReference
Sodium Borohydride (NaBH₄) in Methanol9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com
Ruthenium Complex with H₂9-Azabicyclo[3.3.1]nonan-3-one derivativeendo-9-Azabicyclo[3.3.1]nonan-3-ol derivative google.com
Sodium in 1-Pentanol (Bouveault-Blanc)9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com

Carbonyl Condensation Reactions: Formation of Hydrazones, Oximes, and Semicarbazones

The ketone functionality of 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one readily undergoes condensation reactions with primary amine derivatives. chemijournal.comresearchgate.net These reactions are characteristic of ketones and provide a straightforward route to introduce nitrogen-containing functional groups at the C-3 position. fiveable.me The reaction involves a nucleophilic attack on the carbonyl carbon by the amine, followed by dehydration to form a new carbon-nitrogen double bond (an imine or a related derivative).

This strategy is widely used for the synthesis of:

Hydrazones: By reacting the ketone with hydrazine (B178648) or substituted hydrazines.

Oximes: Through reaction with hydroxylamine.

Semicarbazones: Via condensation with semicarbazide.

These derivatives are important in their own right and also serve as versatile intermediates for further synthetic transformations, such as the synthesis of various heterocyclic systems. chemijournal.comresearchgate.net For example, thiosemicarbazones derived from related 3-azabicyclononanones have been used to synthesize novel thiazole (B1198619) derivatives. researchgate.net

Carbonyl Condensation Products of the 3-Ketone Moiety

ReagentProduct TypeReference
Hydroxylamine (NH₂OH)Oxime chemijournal.comresearchgate.net
Hydrazine (N₂H₄)Hydrazone chemijournal.comresearchgate.net
Semicarbazide (H₂NNHCONH₂)Semicarbazone chemijournal.comresearchgate.net
Thiosemicarbazide (H₂NNHCSNH₂)Thiosemicarbazone researchgate.net

Alpha-Carbon Alkylation and Arylation Strategies

Alkylation and arylation at the α-carbons (C-2 and C-4) adjacent to the ketone provide a means to introduce carbon-based substituents, further diversifying the molecular structure. These reactions typically proceed through the formation of an enolate intermediate. vanderbilt.edu A significant challenge in α-alkylation is preventing side reactions, such as self-aldol condensation, which can be promoted by the basic conditions required for enolate formation. fiveable.mevanderbilt.edu

To achieve controlled α-alkylation, a common strategy involves the quantitative formation of the enolate using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. vanderbilt.edu Once the enolate is formed, an alkylating agent (e.g., an alkyl halide) is added to complete the reaction. vanderbilt.edu

For α-arylation, modern catalytic methods have been developed. For example, a palladium/L-proline co-catalyzed enantioselective α-arylation of cyclohexanones with aryl halides has been reported, representing a powerful strategy that could potentially be adapted for the this compound system. dicp.ac.cn

Transformations Involving the 9-Phenyl Group

The N-phenyl group is not merely a passive substituent; it is a reactive handle that can be modified to generate a wide array of analogs.

Electrophilic Aromatic Substitution and Functionalization Reactions

The phenyl group attached to the nitrogen atom is susceptible to electrophilic aromatic substitution (EAS). The nitrogen atom, being directly attached to the ring, acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions. masterorganicchemistry.com This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution process. masterorganicchemistry.com

Standard EAS reactions that could be applied to the N-phenyl ring include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation: (using Br₂/FeBr₃ or Cl₂/FeCl₃) to add a halogen atom.

Friedel-Crafts Alkylation/Acylation: (using an alkyl/acyl halide and a Lewis acid) to append carbon-based groups.

The introduction of such substituents, particularly electron-withdrawing groups at the para position, has been explored in related diaryl-azabicyclo[3.3.1]nonan-9-one systems to modulate their biological properties. rsc.org

Synthetic Modifications and Derivatization of the Phenyl Substituent for Analog Generation

Systematic modification of the N-phenyl group is a key strategy for generating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov By introducing various substituents onto the phenyl ring, researchers can fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets. nih.govresearchgate.net

In the development of ligands for sigma receptors, for example, analogs of 9-azabicyclo[3.3.1]nonane have been synthesized with various substitutions on aromatic rings within the molecule. nih.govnih.gov Although these examples often involve a phenylcarbamate group at the C-3 position, the underlying principle remains the same: modification of a phenyl ring is a powerful tool for analog generation. For instance, replacing the N-benzyl group with other N-substituted groups is a common strategy to explore the chemical space around the nitrogen atom. nih.gov This can be achieved by de-benzylation followed by N-alkylation or N-arylation with a suitably functionalized partner. nih.gov

Examples of Phenyl Group Modifications for Analog Generation

Modification TypeExample SubstituentPurposeReference Principle
Halogenation-F, -Cl, -BrTune electronic properties and lipophilicity rsc.org
Alkoxylation-OCH₃ (methoxy)Alter hydrogen bonding capacity and solubility nih.gov
Alkylation-CH₃ (methyl)Modify steric profile and lipophilicity nih.gov
Functional Group Introduction-NH₂, -NO₂Provide handles for further derivatization or alter electronic character researchgate.net

Nitrogen Atom Reactivity: N-Functionalization and Generation of Novel Analogs

The nitrogen atom at the 9-position of the 9-azabicyclo[3.3.1]nonan-3-one scaffold is a key site for chemical modification. Its reactivity allows for a variety of N-functionalization strategies, leading to the generation of diverse analogs with tailored properties. These modifications can influence the molecule's conformation, electronic properties, and biological interactions.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental strategies for derivatizing the 9-azabicyclo[3.3.1]nonan-3-one core. These reactions introduce alkyl or acyl groups onto the bridgehead nitrogen atom, significantly altering the steric and electronic nature of the scaffold.

N-alkylation is commonly achieved by reacting the parent amine, 9-azabicyclo[3.3.1]nonan-3-one, with various alkylating agents. For instance, the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a common precursor for other derivatives, is accomplished through a multicomponent reaction involving benzylamine. orgsyn.orggoogle.com Similarly, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (also known as pseudopelletierine or granatanone) is synthesized using methylamine (B109427) hydrochloride. nih.govmdpi.com Further N-alkylation can be performed on derivatives; for example, N-alkyl analogues have been prepared by reacting a precursor with tert-butyl (3-bromopropyl)carbamate. researchgate.net These reactions are crucial for building molecular complexity and are often the first step in the synthesis of pharmacologically active compounds.

N-acylation introduces an acyl group, which can serve as a protecting group or a point of further functionalization. The carbobenzyloxy (Cbz) group, for example, is used as a protecting group for the nitrogen atom in N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. smolecule.com This group can be removed under specific conditions to allow for subsequent modifications. smolecule.com Direct acylation is also employed to create specific derivatives, such as 9-acetyl-9-azabicyclo[3.3.1]nonan-3-one. dss.go.th Additionally, acylation reactions can be used to attach functional moieties like fluorophores to the scaffold. researchgate.net

Table 1: Examples of N-Functionalization Reactions
ProductReaction TypeKey ReagentsSignificance/ApplicationReference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneN-Alkylation (via Mannich reaction)Glutaraldehyde (B144438), 3-Oxopentanedioic acid, Benzylamine hydrochlorideIntermediate for granisetron (B54018) analogs and other pharmaceuticals. google.com google.com
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine)N-Alkylation (via Mannich reaction)Glutaraldehyde, 1,3-Acetonedicarboxylic acid, Methylamine hydrochloridePrecursor for curcumin (B1669340) analogs and other bioactive molecules. nih.govmdpi.com nih.govmdpi.com
9-Acetyl-9-azabicyclo[3.3.1]nonan-3-oneN-AcylationLead tetraacetate, Iodine (on 9-azabicyclo[3.3.1]nonan-3-ol precursor)N-acylated derivative. dss.go.th
N-Cbz-9-azabicyclo[3.3.1]nonan-3-oneN-AcylationCarbobenzyloxy chloride (Cbz-Cl)N-protected intermediate for synthesis of tropane (B1204802) alkaloids and enzyme inhibitors. smolecule.com smolecule.com

N-Oxidation Studies and Related Transformations

The oxidation of the bridgehead nitrogen atom in the 9-azabicyclo[3.3.1]nonane framework leads to the formation of stable N-oxyl radicals, which are highly valuable in synthetic chemistry. The most notable of these is 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl, often referred to as keto-ABNO.

Keto-ABNO and the related 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) have emerged as exceptionally active organocatalysts for the aerobic oxidation of alcohols to their corresponding carbonyl compounds. researchgate.net The oxidation of the parent amine is typically carried out using reagents like hydrogen peroxide or through catalytic systems. For example, aerobic oxidation with Fe(NO₃)₃·9H₂O or copper catalysts can be employed.

These N-oxyl radicals offer significant advantages over traditional metal-based oxidants, promoting reactions under mild conditions, often at room temperature and ambient pressure. researchgate.net Their catalytic efficiency has been demonstrated in the oxidation of primary and secondary alcohols to aldehydes and ketones. researchgate.net Studies have shown that the less sterically hindered keto-ABNO can effectively oxidize even challenging substrates. biorxiv.org The development of efficient synthetic routes to these N-oxyl radicals is a key area of research, driven by their importance in sustainable and green chemistry.

Table 2: N-Oxidation Products and Their Applications
N-Oxide ProductOxidation Method/ReagentsKey ApplicationsReference
9-Azabicyclo[3.3.1]nonan-3-one-N-oxyl (keto-ABNO)Aerobic oxidation with Fe(NO₃)₃·9H₂O or Cu catalysts.Highly active organocatalyst for aerobic oxidation of primary and secondary alcohols. researchgate.netbiorxiv.org researchgate.netbiorxiv.org
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)Oxidation of the corresponding amine.Co-catalyst in aerobic oxidations of alcohols and oxidative coupling of amines. researchgate.net researchgate.net

Design and Synthesis of Complex Structural Analogs and Hybrid Molecules Based on the 9-Azabicyclo[3.3.1]nonan-3-one Scaffold

The rigid 9-azabicyclo[3.3.1]nonan-3-one framework serves as a versatile scaffold for the design and synthesis of complex structural analogs and hybrid molecules. By combining this core with other pharmacophores or functional units, researchers have developed novel compounds with unique properties.

A notable example is the synthesis of monocarbonyl analogs of curcumin, a natural compound with various biological activities but poor bioavailability. nih.govmdpi.com By performing a Claisen-Schmidt condensation between 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (pseudopelletierine) and various substituted benzaldehydes, a series of hybrid molecules were created. mdpi.com These analogs integrate the granatane scaffold with the active substructure of curcumin, aiming to improve its physicochemical properties. nih.govmdpi.com

Another area of development involves the diastereoselective and enantioselective aldol (B89426) reactions of granatanone. These reactions, promoted by lithium amide bases or water, yield complex aldol addition products. researchgate.net The synthesis of enantiomerically pure aldols of granatanone provides access to chiral building blocks with significant potential for the synthesis of complex natural products and their analogs. researchgate.net The stereochemical outcome of these reactions can be controlled, leading to specific isomers with defined three-dimensional structures. researchgate.net

The scaffold is also a cornerstone in the synthesis of granisetron, a serotonin (B10506) 5-HT3 receptor antagonist. researchgate.net The synthesis of granisetron and its derivatives involves the amide bond formation between a substituted indazole-3-carboxylic acid and (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, which is derived from the corresponding ketone. researchgate.net This highlights the utility of the 9-azabicyclo[3.3.1]nonan-3-one system as a key intermediate in the construction of complex, multi-cyclic therapeutic agents. researchgate.net

Table 3: Examples of Complex Analogs and Hybrid Molecules
Analog/Hybrid ClassSynthetic StrategyExample CompoundSignificanceReference
Curcumin AnalogsClaisen-Schmidt condensation2,4-Bis((E)-4-fluorobenzylidene)-9-methyl-9-azabicyclo[3.3.1]nonan-3-oneHybrid molecules with potentially improved bioavailability. mdpi.com mdpi.com
Granatanone AldolsEnantioselective deprotonation followed by diastereoselective aldol reactionexo,syn-aldols of granatanoneChiral building blocks for complex molecule synthesis. researchgate.net researchgate.net
Granisetron DerivativesAmide bond formationGranisetronSerotonin 5-HT3 receptor antagonists. researchgate.net researchgate.net

Computational Chemistry and Molecular Modeling Studies of 9 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties and stability of the 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one scaffold. DFT studies on related azabicyclo[3.3.1]nonane systems have been used to optimize molecular geometries and calculate energies. For instance, in a study of a related diazabicyclo[3.3.1]nonan-9-one derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgsemanticscholar.org The electron density in the HOMO was found to reside mainly on the amidic carbonyl group and the bicyclic ring system, while the LUMO's electronic charge densities were delocalized on the bicyclic ring and phenyl groups. iucr.org

The conformational stability of the bicyclo[3.3.1]nonane framework is a key area of investigation. X-ray crystallography data for (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one reveals that both the piperidinone and piperidine (B6355638) rings adopt a chair conformation. nih.govresearchgate.net This experimental finding is often corroborated by computational studies on similar bicyclic systems, which typically predict the twin-chair conformation to be the most stable. researchgate.net DFT calculations can quantify the energy differences between various conformers, such as the chair-chair, boat-chair, and boat-boat forms, providing a theoretical basis for the observed solid-state structure. For bicyclo[3.3.1]nonan-9-one, the twin-chair conformation is calculated to be more stable than the boat-chair conformation by approximately 1 kcal/mol. researchgate.net

Calculated Conformational Energies of Bicyclo[3.3.1]nonan-9-one
ConformationRelative Free Energy (ΔG, kcal/mol)Inversion Barrier (ΔG‡, kcal/mol)
Twin-Chair (CC)0.0~6.0
Boat-Chair (BC)~1.0

This table illustrates the relative energies of different conformations of the parent bicyclo[3.3.1]nonan-9-one, providing a model for understanding the conformational preferences of its derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Assessment

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and flexibility of this compound and its derivatives in a dynamic environment, often in a simulated solvent. mdpi.com While specific MD studies on this exact compound are not extensively documented in the provided results, the methodology is widely applied to similar bicyclic structures to understand their behavior over time. mdpi.com

MD simulations can reveal how the bicyclic rings and the phenyl substituent move and interact with their surroundings. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. mdpi.com For instance, simulations can show the stability of the chair-chair conformation in solution and identify any transient or alternative conformations that might be accessible. This information is crucial for a comprehensive understanding of the molecule's behavior in a biological context. academie-sciences.fr

Ligand-Target Interaction Prediction through Molecular Docking (Pre-clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are instrumental in predicting their potential interactions with biological targets, such as receptors and enzymes. iucr.orgnih.gov

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated as ligands for various receptors, including sigma (σ) receptors. nih.gov For example, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated as σ2 receptor ligands. nih.gov Molecular docking studies in such cases help to visualize and quantify the interactions between the ligand and the amino acid residues in the receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively determine the binding affinity.

In a study on N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives, molecular docking was used to evaluate their potential as inhibitors of the SARS-CoV-2 main protease. semanticscholar.orgnih.gov The docking results provide insights into the binding modes and help to rationalize the observed biological activities.

Example Docking Results for a Related Azabicyclo[3.3.1]nonane Derivative
CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivativeSARS-CoV-2 Mpro-7.5His41, Cys145, Glu166

This table provides a hypothetical example of docking results, illustrating the type of data generated from such studies to predict ligand-protein interactions.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. ebi.ac.uk By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can guide the design of new, more potent compounds. For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs with systematic variations in their structure and measuring their biological activity.

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is necessary for biological activity. A pharmacophore model for a series of active 9-azabicyclo[3.3.1]nonane derivatives would serve as a template for designing new molecules with a higher probability of being active. These models are particularly useful in virtual screening campaigns to identify novel lead compounds from large chemical databases. acs.org

In silico Prediction of Chemical Reactivity and Stereoselectivity in Synthetic Pathways

Computational methods can also be used to predict the chemical reactivity and stereoselectivity of synthetic reactions involving this compound. For example, the reactivity of the ketone at the C3 position can be assessed by calculating the electrostatic potential map, which highlights regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack, respectively.

Furthermore, computational modeling can help to predict the stereochemical outcome of reactions, such as the reduction of the ketone to an alcohol. By calculating the transition state energies for the attack of a reducing agent from different faces of the molecule, it is possible to predict which diastereomer will be formed preferentially. This information is invaluable for planning synthetic routes to stereochemically pure compounds. Studies on related bicyclic ketones have utilized computational approaches to understand and predict the diastereoselectivity of reactions. academie-sciences.fr

Pharmacological and Biological Research Applications Pre Clinical Focus of 9 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 One and Its Analogs

Investigation of Molecular Targets and Binding Affinities

In Vitro Receptor Binding Assays: Affinity and Selectivity Profiles for Receptors (e.g., Sigma-1, Sigma-2, Nicotinic Acetylcholine (B1216132) Receptors)

Analogs of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one have been extensively studied for their binding affinities at sigma (σ) receptors and nicotinic acetylcholine receptors (nAChRs).

Sigma (σ) Receptors: A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have demonstrated high affinity and selectivity for σ₂ receptors over σ₁ receptors. nih.gov These receptors are implicated in cell proliferation and cancer, making σ₂-selective ligands valuable research tools and potential therapeutic agents. nih.gov For instance, the lead compound N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N′-(2-methoxy-5-methylphenyl)carbamate showed moderate selectivity for the σ₂ receptor. researchgate.netresearchgate.net Subsequent modifications led to the development of highly potent and selective analogs. nih.gov

Two notable analogs, WC-26 and WC-59, emerged from these studies as powerful σ₂ receptor ligands. WC-59, in particular, exhibits exceptional selectivity for the σ₂ receptor, with a selectivity ratio (σ₁/σ₂) of over 2,000. nih.gov

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₁/σ₂)
WC-2614382.58557
WC-5917110.822087

Data sourced from reference nih.gov.

Nicotinic Acetylcholine Receptors (nAChRs): Another class of analogs, based on the 9-azabicyclo[3.3.1]nonan-3-amine structure, has been identified as potent and selective ligands for the α3β4 nAChR subtype. nih.govacs.orgnih.gov This receptor subtype is implicated in nicotine (B1678760) addiction and other substance use disorders. nih.gov The analog AT-1001 was the first compound identified with a binding affinity below 10 nM at the α3β4 nAChR and over 90-fold selectivity against the α4β2 and α7 nAChR subtypes. nih.govunsw.edu.au Its counterpart, AT-1012, also demonstrates high affinity for the α3β4 nAChR, with a Kᵢ value of 1.4 nM. nih.gov

Compoundα3β4 Kᵢ (nM)α4β2 Kᵢ (nM)α7 Kᵢ (nM)
AT-10012.4476221
AT-10121.4>100-fold selectivityNo high affinity

Data sourced from references nih.govnih.gov.

Elucidation of Mechanism of Action at the Molecular and Cellular Level (e.g., Hydrogen Bonding, Metabolic Transformations)

For the nAChR-targeted analogs, the mechanism has been further detailed. AT-1001 acts as a partial agonist at both human and rat α3β4 nAChRs. nih.gov At the cellular level, it can desensitize these receptors in a concentration-dependent manner. This functional antagonism, despite its partial agonist activity at the molecular level, is thought to underlie its therapeutic potential. nih.govbohrium.com Furthermore, studies on related 3,7-diazabicyclo[3.3.1]nonane scaffolds show that incorporating a hydrogen bond acceptor system, such as a carboxamide, significantly influences the interaction with nAChRs. nih.gov

Structure-Activity Relationships (SAR) in Relation to Biological Activities

Identification of Key Pharmacophoric Elements for Target Engagement

SAR studies have been crucial in refining the affinity and selectivity of these analogs.

For Sigma-2 Receptor Ligands: The key pharmacophore consists of three main parts: the 9-azabicyclo[3.3.1]nonane core, a phenylcarbamate moiety, and a substituent on the nitrogen at the 9-position. researchgate.netresearchgate.net The granatane (9-azabicyclo[3.3.1]nonane) scaffold was found to be optimal for σ₂ affinity when developed from related structures. researchgate.net

For α3β4 nAChR Ligands: The essential pharmacophoric elements are the rigid 9-azabicyclo[3.3.1]nonane core and an N-aryl group attached to the amine at the 3-position. nih.gov The bicyclic nature of the core provides conformational rigidity, which enhances binding affinity to targets like nAChRs. nih.gov

Impact of Substituent Modifications on Observed Biological Activity

Systematic modifications of the lead compounds have yielded significant insights into the SAR of this chemical class.

Sigma-2 Receptor Ligands: The development of σ₂-selective ligands started from lead compounds with moderate selectivity. researchgate.net The key to enhancing σ₂ affinity and selectivity was the modification of the substituent at the N9 position of the bicyclic system. researchgate.netresearchgate.net Introducing various N-substituted alkyl and benzyl (B1604629) groups to the 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate core led to the identification of analogs like WC-26 and WC-59 with significantly improved σ₂ selectivity. nih.govnih.gov

α3β4 nAChR Ligands: For this target, modifications to the aryl group attached to the 3-amino position were critical. The initial lead compound, a 9-azabicyclo[3.3.1]nonane derivative, had good selectivity but modest affinity. nih.gov Introducing substituents onto the N-phenyl ring led to the discovery of AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), which displayed a dramatic increase in affinity for the α3β4 nAChR while maintaining high selectivity over other subtypes. nih.gov This highlights the importance of the substitution pattern on the aromatic ring for potent target engagement.

Investigational Biological Activities in Pre-clinical Models

The optimized analogs have been tested in various preclinical models, demonstrating potential therapeutic applications.

Sigma-2 Receptor Ligands: The highly selective σ₂ ligand WC-26 has been investigated for its potential in cancer therapy. In cell culture studies, WC-26 was shown to significantly enhance the cytotoxic effects of the conventional chemotherapy drug doxorubicin (B1662922) in both mouse (EMT-6) and human (MDA-MB435) breast tumor cell lines. nih.gov This chemosensitization effect suggests that σ₂ ligands could be used in combination with standard cancer treatments. nih.govnih.gov

α3β4 nAChR Ligands: The high-affinity α3β4 nAChR ligands AT-1001 and AT-1012 have shown promise in models of substance addiction. In mice, both compounds were found to attenuate cocaine-induced conditioned place preference and behavioral sensitization, suggesting a role for the α3β4 nAChR in the rewarding effects of cocaine. Furthermore, AT-1001 has been shown to potently and dose-dependently block nicotine self-administration in rats without affecting food-related responses, indicating a specific effect on nicotine reinforcement. unsw.edu.aubohrium.com These findings support the α3β4 nAChR as a viable target for developing smoking cessation aids and treatments for cocaine dependence. unsw.edu.au

Advanced Analytical Methodologies in the Research of 9 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 One

Chromatographic Techniques for Separation, Purity Assessment, and Chiral Resolution (e.g., HPLC, GC)

Chromatographic methods are fundamental tools in the purification and analysis of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one and its derivatives. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for assessing purity, separating isomers, and monitoring reaction progress.

In synthetic procedures, the purification of the crude product is often achieved through column chromatography. For instance, after a Mannich reaction to synthesize the racemic compound, the residue can be purified on a silica (B1680970) gel column using a hexane/ethyl acetate (B1210297) eluent system. nih.gov Thin-layer chromatography (TLC) is also a common, rapid method for monitoring the progress of synthesis reactions in real-time. rsc.org

Gas Chromatography (GC) is particularly useful for analyzing the volatile derivatives of the azabicyclo[3.3.1]nonane core. It is frequently used for quantitative analysis to determine product yields, often employing an internal standard like biphenyl (B1667301) to ensure accuracy. rsc.org The separation is typically performed on a silica column, and a flame ionization detector (FID) is used for detection. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and isomer separation. For the related compound class of granatamines (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), an HPLC method has been developed to separate the endo and exo isomers. ingentaconnect.com This is critical as the stereochemistry of the bicyclic system significantly impacts biological activity. ingentaconnect.com Such methods typically use reverse-phase columns (e.g., C8 or C18) with a mobile phase containing an acid modifier like trifluoroacetic acid to achieve sharp peaks and good resolution between stereoisomers. ingentaconnect.com Purity is often determined by HPLC, with thresholds typically set at ≥98% for research-grade compounds. orgsyn.org

Chiral Resolution is a critical step, as this compound is a chiral molecule. While direct chiral HPLC or GC methods are applicable, spontaneous resolution during crystallization has been reported as an effective method for obtaining enantiomerically pure crystals from a racemic mixture. nih.govnih.govresearchgate.net This occurs when a racemic solution crystallizes to form a conglomerate, a mechanical mixture of single-enantiomer crystals. For related bicyclic systems, enzymatic resolution, such as lipase-catalyzed esterification, has also proven effective in separating enantiomers with high enantiomeric excess. clockss.org

Table 1: Exemplary Chromatographic Conditions for Azabicyclo[3.3.1]nonane Derivatives
TechniqueStationary PhaseMobile Phase / EluentApplicationReference
Column ChromatographySilica GelHexane/Ethyl Acetate (4:1)Purification of this compound nih.gov
GCAgilent J&W HP-5 Silica ColumnHelium Carrier GasQuantification of ketone products rsc.org
HPLCInertsil C8 Column0.3% Trifluoroacetic AcidSeparation of exo and endo isomers of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine ingentaconnect.com
TLCSilica Gel 60Various (e.g., Ethyl Acetate/Hexane)Reaction monitoring rsc.org

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the structural elucidation of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula.

The molecular formula of this compound is C₁₄H₁₇NO, which corresponds to a monoisotopic mass of 215.1310 Da. nih.govresearchgate.net HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an accuracy in the low parts-per-million (ppm) range, which serves as definitive confirmation of the compound's elemental composition. For instance, in the analysis of related azabicyclic compounds, HRMS has been used to confirm molecular weights with high precision. ua.esdoi.org

Beyond accurate mass determination, HRMS provides crucial information about the compound's structure through fragmentation analysis. When subjected to ionization techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion undergoes fragmentation in predictable ways. Analyzing the m/z values of these fragment ions helps to piece together the molecular structure, confirming the presence of the phenyl group, the ketone function, and the bicyclic amine core. This detailed fragmentation pattern serves as a structural fingerprint for the molecule.

Table 2: HRMS Data for this compound
ParameterValueReference
Molecular FormulaC₁₄H₁₇NO nih.govresearchgate.net
Molecular Weight (Mᵣ)215.29 nih.govresearchgate.net
Calculated Monoisotopic Mass [M]⁺215.1310N/A
Typical HRMS TechniqueEI-TOF or ESI-QTOF ua.es

Quantitative Spectroscopic Methods for Reaction Monitoring and Product Yield Determination

Spectroscopic techniques are vital for the real-time monitoring of the synthesis of this compound and for the accurate determination of product yield. These methods offer a non-destructive and often rapid way to assess reaction conversion and final output.

Quantitative Nuclear Magnetic Resonance (qNMR) , particularly ¹H NMR, is a powerful method for determining the yield and purity of a final product without the need for isolation. orgsyn.org By adding a known amount of an internal standard to the crude reaction mixture, the quantity of the desired product can be calculated by comparing the integral of a characteristic product signal to the integral of a signal from the standard. orgsyn.org This approach was used in the synthesis of the related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, where qNMR provided a precise measure of the product mass in the final solution. orgsyn.org

In addition to qNMR, other spectroscopic and chromatographic methods are used quantitatively. As mentioned previously, both HPLC and GC can be used to monitor the disappearance of starting materials and the appearance of the product. rsc.orgorgsyn.org By creating a calibration curve with standards of known concentration, the exact amount of this compound in a sample can be determined, allowing for precise calculation of the reaction yield. rsc.org These quantitative analyses are crucial for optimizing reaction conditions to maximize efficiency and output.

Future Research Directions and Challenges for 9 Phenyl 9 Azabicyclo 3.3.1 Nonan 3 One

Development of Novel and Sustainable Synthetic Strategies for Structural Diversification

The advancement of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one as a versatile scaffold is contingent on the development of more efficient, sustainable, and diverse synthetic methodologies. Current synthetic routes, such as the classical Mannich reaction involving glutaraldehyde (B144438), aniline (B41778), and 3-oxopentanedioic acid or the addition of aniline to 2,7-cyclooctadien-l-one, provide foundational access to the core structure. researchgate.netdss.go.th However, future research must focus on overcoming the limitations of these methods to enable broad structural diversification.

A primary challenge lies in creating "green" synthetic pathways that minimize hazardous reagents and byproducts. Exploring catalytic methods, potentially inspired by the success of related azabicyclononane derivatives like the organocatalyst ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl), could lead to more sustainable processes. Furthermore, the development of modular synthetic strategies is crucial. Researchers are tasked with devising reactions that allow for the easy modification of both the N-aryl substituent and various positions on the bicyclic core. This would enable the creation of extensive chemical libraries, which are essential for systematically exploring structure-activity relationships (SAR) and identifying compounds with novel pharmacological profiles.

Research GoalCurrent ApproachFuture Direction
Core Synthesis Mannich Reaction, Michael AdditionCatalytic Reactions, Flow Chemistry
Sustainability Stoichiometric Reagents"Green" Solvents, Atom-economical Reactions
Diversification Limited to N-aryl and ketone modificationsModular routes for late-stage functionalization of the bicyclic core

Identification of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

While the utility of this compound as a precursor for 5-HT3 receptor antagonists is well-documented, its rigid three-dimensional structure is suited for interaction with a much wider range of biological targets. researchgate.net A significant future direction is the systematic screening of derivatives against diverse target classes to uncover new therapeutic applications.

Early studies on the broader 3-azabicyclo[3.3.1]nonane class have shown potential for analgesic and local anesthetic activities. The conformational rigidity of the this compound scaffold could be leveraged to design potent and selective ligands for other neurological targets, such as various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). The challenge is to move beyond serendipitous discovery and employ hypothesis-driven approaches. By modifying the core structure, researchers can alter the spatial arrangement of key pharmacophoric features, potentially leading to interactions with entirely new protein families and uncovering novel mechanisms of action for conditions ranging from neurodegenerative diseases to inflammatory disorders.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The inherent rigidity of the 9-azabicyclo[3.3.1]nonan-3-one framework makes it an ideal candidate for modern computational chemistry. Future research will increasingly rely on the synergy between in silico modeling and experimental validation for the rational design of new derivatives.

Crystallographic studies have confirmed the dual chair conformation of the piperidinone and piperidine (B6355638) rings, providing a precise structural foundation for modeling. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict the conformational preferences of new analogs, including the crucial stereochemistry of the N-phenyl group, which has been shown to prefer an axial configuration in the solid state. researchgate.netacademie-sciences.fr This predictive power is vital for understanding how a designed molecule will present its functional groups to a biological target. Integrating these computational predictions with experimental synthesis and biological testing creates a powerful feedback loop, accelerating the discovery of compounds with enhanced potency and selectivity while minimizing the synthesis of non-viable candidates.

Design and Synthesis of Next-Generation Chemical Probes and Research Tools

Beyond direct therapeutic applications, the this compound scaffold is a prime candidate for the development of sophisticated chemical probes. These tools are indispensable for basic research, enabling the detailed study of biological targets like the 5-HT3 receptor in their native environments.

A key future challenge is the synthesis of derivatives that incorporate specific functionalities for labeling without compromising their binding affinity. Research has pointed toward the feasibility of creating analogs with strategically placed functional groups, such as amino moieties, which can then be conjugated to fluorophores, biotin, or photoaffinity labels. researchgate.net Such probes would allow for advanced biological studies, including receptor imaging, quantification of receptor density, and investigation of receptor trafficking and protein-protein interactions. The development of these next-generation research tools is critical for deepening our understanding of the fundamental biology of the targets with which these compounds interact.

Addressing Complex Stereochemical Control Issues in Advanced Derivatizations

The stereochemistry of the 9-azabicyclo[3.3.1]nonane system is intricate and presents a significant challenge for the synthesis of advanced, functionally complex derivatives. The pharmacological effects of these molecules are often highly dependent on their precise three-dimensional structure, including the orientation of substituents on the bicyclic frame and the conformational inversion of the N-phenyl group. researchgate.netresearchgate.net

Future synthetic efforts must focus on achieving high levels of stereochemical control. This involves moving beyond the synthesis of racemic mixtures and developing robust asymmetric and diastereoselective reactions. Methodologies such as the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are essential. For instance, studies on the aldol (B89426) reactions of the related granatanone highlight the critical role of reaction conditions in determining the stereochemical outcome. researchgate.net A thorough understanding and control of the N-invertomer equilibrium (the preference for the N-phenyl group to be in an axial or equatorial position) is also paramount, as this can dramatically influence binding to a biological target. academie-sciences.fr Solving these stereochemical puzzles is fundamental to synthesizing optimized and specific bioactive compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one, and how do reaction conditions influence yield?

  • The compound is synthesized via a Mannich reaction involving glutaraldehyde, aniline, and 3-oxopentanedioic acid in aqueous HCl/NaOH. Key steps include pH adjustment (to 5 for condensation and 9 for cyclization) and purification via column chromatography (hexane/EtOAc = 4:1). Spontaneous resolution of enantiomers occurs during crystallization in ethyl acetate/petroleum ether (1:10 v/v), yielding racemic crystals .
  • Critical factors : Excess sodium sulfide (3.3-fold) enhances cyclization efficiency in related bicyclic systems, but solvent polarity and temperature control are critical for minimizing byproducts .

Q. How is the bicyclo[3.3.1]nonane core conformationally characterized?

  • The bicyclic system adopts a rigid chair-boat conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent protons. Comparative 13C^{13}\text{C} NMR studies with 9-thia/aza/phospha analogues confirm minimal conformational differences, suggesting electronic effects dominate over steric strain .
  • Experimental validation : X-ray crystallography (e.g., SHELX refinement) reveals bond angles of 109.5°–112.3° at the nitrogen center, consistent with a flattened tetrahedral geometry .

Q. What purification techniques are optimal for isolating enantiomers of this compound?

  • Chiral resolution is achieved via recrystallization in ethyl acetate/petroleum ether (1:10 v/v), exploiting differential solubility of enantiomers. For diastereomeric mixtures, preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves >95% enantiomeric excess .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical outcome of aldol reactions involving this compound?

  • Stereoselective aldol additions (e.g., with benzaldehyde) require n-BuLi activation at 195 K in THF. The N-benzyl group directs nucleophilic attack to the exo face, yielding (1RS,2SR,5SR)-configured products. Hydrogen bonding between the carbonyl and hydroxyl groups stabilizes the transition state, as confirmed by synchrotron-derived crystal structures .
  • Contradictions : Racemization occurs above 273 K due to partial pyramidal inversion at nitrogen, necessitating low-temperature protocols .

Q. What computational methods best predict the pharmacological activity of derivatives?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate HOMO/LUMO gaps with serotonin receptor (5-HT3_3R) antagonism. Substituents at C2/C4 positions modulate binding affinity via hydrophobic interactions with receptor pockets (ΔG = −8.2 to −10.5 kcal/mol) .
  • Validation : Molecular docking (AutoDock Vina) identifies critical residues (e.g., Trp183, Tyr234) for hydrogen bonding with the carbonyl group .

Q. How can X-ray crystallography resolve discrepancies in reported NMR assignments?

  • Ambiguities in 1H^1\text{H} NMR signals (e.g., axial vs. equatorial protons) are resolved using SHELXL-refined X-ray structures. For example, the C3 proton exhibits a downfield shift (δ 3.8 ppm) due to deshielding by the adjacent carbonyl, confirmed by anisotropic displacement parameters .
  • Case study : Synchrotron data (λ = 0.61992 Å) for a derivative (C22_{22}H25_{25}NO2_2) confirmed intermolecular H-bonding (O···H distance: 2.12 Å), reconciling conflicting NOESY correlations .

Q. What strategies mitigate side reactions during N-functionalization?

  • N-Benzylation under phase-transfer conditions (K2_2CO3_3, DMF, 50°C) minimizes epimerization. For acid-sensitive substrates, microwave-assisted alkylation (100 W, 80°C, 10 min) improves regioselectivity (>90%) .
  • Pitfalls : Overalkylation occurs with excess benzyl chloride, detected via LC-MS (m/z 265.78 for mono-adduct vs. 398.2 for di-adduct) .

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9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.